Product packaging for Butedronate tetrasodium(Cat. No.:CAS No. 97772-98-0)

Butedronate tetrasodium

Cat. No.: B12971970
CAS No.: 97772-98-0
M. Wt: 380.00 g/mol
InChI Key: WQVCHXLTSYVIPX-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Butedronate Tetrasodium (B8768297) within Diagnostic Radiopharmaceuticals Research

Butedronate Tetrasodium, chemically known as 3,3-diphosphono-1,2-propanedicarboxylic acid, tetrasodium salt (DPD), serves as a critical component in the preparation of diagnostic radiopharmaceuticals. produktresume.dk In this context, it functions as a chelating agent that, when radiolabelled with a radionuclide, forms a stable complex used for medical imaging. The most common radionuclide used is Technetium-99m (99mTc), which decays via isomeric transition with a physical half-life of 6.02 hours. drugbank.com

The resulting radiopharmaceutical, Technetium (99mTc)-butedronate, is employed for two primary diagnostic purposes. The first is bone scintigraphy, a nuclear medicine procedure used to delineate areas of altered or abnormal bone growth (osteogenesis). produktresume.dkacnmonline.org The accumulation of the tracer in the skeleton is dependent on blood supply and the rate of osteogenesis. produktresume.dk Uptake is increased in areas of high osteoblastic activity, allowing for the detection of various skeletal abnormalities. acnmonline.org

A second, more specific application that has gained prominence in research is cardiac scintigraphy for the detection of transthyretin cardiac amyloidosis (ATTR-CA). produktresume.dknih.gov Research has shown that Technetium (99mTc)-butedronate is a valuable agent for this purpose, alongside other bone-avid tracers. nih.govasnc.org The diagnostic utility is based on the tracer's uptake in the myocardium, which can be assessed visually using a semi-quantitative grading method (Perugini grade) to identify the presence of ATTR amyloid deposits. produktresume.dkasnc.org

Pharmacokinetic studies reveal that after intravenous administration, Technetium (99mTc)-butedronate is rapidly cleared from the blood. produktresume.dkdrugbank.com Compared to other bisphosphonates, it exhibits the lowest protein binding in plasma. produktresume.dk A significant portion of the dose is deposited in the skeleton, with maximum uptake occurring approximately one hour after injection, while the remainder is excreted. produktresume.dkdrugbank.com

Table 1: Research Data on Pharmacokinetic Properties of Technetium (99mTc)-Butedronate

Historical Perspectives on Bisphosphonate Development and Research Applications

The scientific journey of bisphosphonates began long before their medical applications were understood. First synthesized by chemists in the 19th century, these compounds were initially used in various industries, such as textiles and oil, as anti-corrosive and anti-scaling agents. wikipedia.orgmdpi.com Their chemical structure, characterized by a P-C-P bond, makes them stable analogues of inorganic pyrophosphate (PPi), a naturally occurring compound involved in calcium regulation. nih.govresearchgate.net

The transition from industrial chemical to research tool occurred in the 1960s. wikipedia.orgresearchgate.net Researchers studying the role of PPi as a natural inhibitor of soft tissue calcification sought stable compounds that could mimic this effect without being broken down by enzymes in the body. nih.gov This led to the investigation of bisphosphonates, and the first publications on their biological effects appeared in 1969. nih.gov

Initial research confirmed that bisphosphonates could inhibit calcification and had a strong affinity for hydroxyapatite (B223615), the mineral component of bone. mdpi.comnih.gov This led to their first clinical research applications in the late 1960s and early 1970s for treating diseases of excessive bone resorption, such as Paget's disease of bone and hypercalcemia. wikipedia.orgmdpi.comresearchgate.net The first generation of these compounds, including etidronic acid and clodronic acid, were structurally simple. wikipedia.org Subsequent research led to the development of more potent, second-generation nitrogen-containing bisphosphonates, such as pamidronate, which solidified their role in bone-related medical research. wikipedia.org This extensive history of development provided the foundation for the creation and investigation of numerous bisphosphonate compounds, including this compound, for specific applications like diagnostic imaging. nih.gov

Current Landscape and Future Trajectories of Academic Inquiry into this compound

The current academic landscape for this compound is largely defined by its established role in diagnostic imaging, particularly for bone and cardiac conditions. produktresume.dknih.gov Research continues to affirm its utility, especially in the non-invasive diagnosis of ATTR cardiac amyloidosis, which remains a key area of clinical investigation. asnc.org Studies also delve into the practical, physicochemical properties of its radiolabelled form. For instance, research assessing the interaction of various 99mTc-radiopharmaceuticals with lab equipment found that 99mTc-butedronate exhibits no significant adsorption onto the plastic surfaces of disposable syringes, a finding relevant to ensuring accurate radiopharmaceutical handling in research and clinical settings. snmjournals.orgsnmjournals.org

Future academic inquiry into this compound is likely to follow several trajectories. One promising avenue is the refinement of its use in cardiac amyloidosis diagnosis. While current methods rely on semi-quantitative visual scores, future research may focus on developing more robust quantitative techniques to better assess disease status or progression. asnc.org

A broader trend in the field of radiopharmaceuticals is the development of "theranostic" agents, which combine diagnostic imaging with targeted radionuclide therapy. nih.govdrugtargetreview.com This approach often involves pairing a diagnostic isotope (like Gallium-68) with a therapeutic isotope (like Lutetium-177) attached to the same targeting molecule. nih.gov While current research in this area has focused on other chelator-bearing bisphosphonates, the principle represents a potential future path for academic exploration. The continued synthesis of new "designer" bisphosphonates for various medical needs suggests that academic interest in this class of compounds, including potential new applications and modifications of existing agents like Butedronate, remains active. nih.gov

Table 2: Compound Names Mentioned in this Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6Na4O10P2 B12971970 Butedronate tetrasodium CAS No. 97772-98-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

97772-98-0

Molecular Formula

C5H6Na4O10P2

Molecular Weight

380.00 g/mol

IUPAC Name

tetrasodium;2-[bis[hydroxy(oxido)phosphoryl]methyl]butanedioate

InChI

InChI=1S/C5H10O10P2.4Na/c6-3(7)1-2(4(8)9)5(16(10,11)12)17(13,14)15;;;;/h2,5H,1H2,(H,6,7)(H,8,9)(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4

InChI Key

WQVCHXLTSYVIPX-UHFFFAOYSA-J

Canonical SMILES

C(C(C(P(=O)(O)[O-])P(=O)(O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Butedronate Tetrasodium

Advanced Synthetic Routes for Butedronate and its Tetrasodium (B8768297) Salt

The synthesis of butedronate, chemically known as 3,3-diphosphono-1,2-propanedicarboxylic acid, and its corresponding tetrasodium salt, has evolved to improve yield, purity, and scalability. A prevalent industrial method for synthesizing bisphosphonates involves the reaction of a corresponding carboxylic acid with a mixture of phosphorous acid and phosphorus trichloride. This is followed by a hydrolysis step to yield the final bisphosphonic acid.

More advanced and environmentally conscious approaches, such as microwave-assisted synthesis, have been explored for the broader class of bisphosphonates. nih.gov These methods aim to reduce reaction times and the use of hazardous solvents, aligning with the principles of green chemistry. While specific literature detailing a wide array of advanced synthetic routes exclusively for butedronate is limited, the general advancements in bisphosphonate synthesis are applicable. The conversion of the resulting butedronic acid to its tetrasodium salt is a standard acid-base neutralization reaction, typically employing sodium hydroxide (B78521) or sodium carbonate.

Radiochemical Synthesis and Radiolabeling Strategies for Technetium-99m Butedronate

The diagnostic utility of butedronate is realized upon its complexation with the metastable radionuclide, technetium-99m (99mTc). The resulting radiopharmaceutical, 99mTc-butedronate (also known as 99mTc-DPD), is widely used for bone scintigraphy.

The radiolabeling process typically involves a kit formulation containing butedronate tetrasodium, a reducing agent (commonly stannous chloride), and other stabilizing agents. The process is initiated by adding a sterile solution of sodium pertechnetate (B1241340) (Na[99mTcO₄]), eluted from a 99Mo/99mTc generator, to the kit. The stannous ions reduce the technetium from its +7 oxidation state in pertechnetate to a lower, more reactive oxidation state, allowing it to form a stable chelate with the phosphonate (B1237965) groups of butedronate.

Optimization of Radiochemical Yields and Purity in Technetium-99m Butedronate Synthesis

Achieving high radiochemical yield and purity is paramount for the clinical efficacy and safety of 99mTc-butedronate. Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form, in this case, the 99mTc-butedronate complex. Impurities can include free, unreacted pertechnetate ([99mTc]TcO₄⁻) and reduced-hydrolyzed technetium ([99mTc]TcO₂). ymaws.com

Several factors can influence the radiochemical yield and purity, including:

pH of the reaction mixture: The stability of the 99mTc-butedronate complex is pH-dependent.

Concentration of the reducing agent: An adequate amount of stannous ions is crucial for the complete reduction of pertechnetate.

Presence of oxidizing agents: Oxidants can re-oxidize the reduced technetium, preventing its complexation with butedronate.

Incubation time and temperature: These parameters can affect the kinetics of the labeling reaction. nih.gov

Quality control is routinely performed using chromatographic techniques, such as thin-layer chromatography (TLC), to ensure that the radiochemical purity meets the stringent standards required for clinical use, typically exceeding 95%. ymaws.comijrr.com

Table 1: Factors Affecting Radiochemical Purity of 99mTc-Butedronate

Parameter Effect on Radiochemical Purity Optimization Strategy
pH Suboptimal pH can lead to the formation of impurities. Maintain the pH within the optimal range specified in the kit instructions.
Stannous Ion Concentration Insufficient stannous ions result in incomplete reduction of pertechnetate. Ensure the integrity of the kit and avoid introducing oxidizing agents.
Radioactivity Concentration High radioactive concentrations can lead to radiolysis and the formation of impurities. Adhere to the recommended radioactivity levels for reconstitution.

| Incubation Conditions | Inadequate incubation time or temperature can result in incomplete complexation. | Follow the manufacturer's guidelines for incubation. |

Novel Ligand Design for Enhanced Radiometal Complexation with Butedronate Analogues

Research in the field of radiometal-bisphosphonate complexes is continually exploring novel ligand designs to improve the in vivo performance of these diagnostic agents. The goal is to develop radiopharmaceuticals with higher affinity for the target tissue (e.g., bone), faster clearance from non-target tissues like soft tissue and blood, and improved stability.

One strategy involves modifying the backbone of the bisphosphonate to create a bifunctional chelator. This approach separates the bone-targeting phosphonate groups from the radiometal coordination site. For instance, researchers have synthesized complexes where a bisphosphonate moiety is attached to a separate chelating group that strongly binds technetium-99m, such as a dithiocarbamate (B8719985) ligand. rsc.org This design can lead to more stable complexes with potentially improved pharmacokinetic profiles. rsc.org

Another approach focuses on synthesizing derivatives of existing bisphosphonates. For example, novel derivatives of zoledronic acid have been developed and labeled with 99mTc to create bone imaging agents with potentially superior biological properties, such as higher selective uptake in the skeleton and more rapid clearance from soft tissues. nih.gov These studies demonstrate the ongoing efforts to refine the molecular structure of bisphosphonates to enhance their diagnostic capabilities. nih.gov

Chemical Modification and Derivatization Strategies for Structure-Activity Relationship Investigations

The biological activity of bisphosphonates is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications impact the pharmacokinetics and pharmacodynamics of these compounds. For bisphosphonates, key structural features that are often modified include:

The R¹ and R² side chains: These substituents on the central carbon atom of the P-C-P backbone play a significant role in determining the compound's bone-binding affinity and its biological effect.

The phosphonate groups: While essential for bone targeting, modifications to these groups are less common but can be explored.

Methodological Advancements in Industrial Scale Synthesis for Research Needs

The demand for bisphosphonates, including butedronate for research and clinical applications, necessitates efficient and scalable synthetic methods. Advancements in industrial-scale synthesis focus on improving reaction efficiency, reducing production costs, and ensuring consistent product quality.

Key areas of development in the large-scale synthesis of bisphosphonates include:

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reactant stoichiometry to maximize yield and minimize the formation of impurities.

Solvent Selection: Utilizing safer and more environmentally friendly solvents.

Purification Techniques: Developing more efficient and scalable purification methods to achieve high-purity final products.

Automation and Continuous Flow Chemistry: Implementing automated systems and continuous flow reactors can improve process control, reduce batch-to-batch variability, and enhance safety and efficiency.

While detailed proprietary information on the industrial-scale synthesis of butedronate is not publicly disclosed, the general trends in pharmaceutical manufacturing point towards the adoption of these advanced methodologies to meet the growing research and clinical demands for this important diagnostic compound.

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Name
Butedronate 3,3-diphosphono-1,2-propanedicarboxylic acid
This compound Tetrasodium 3,3-diphosphono-1,2-propanedicarboxylate
Technetium-99m butedronate 99mTc-DPD
Sodium pertechnetate Na[99mTcO₄]

Preclinical Pharmacokinetic and Biodistribution Research of Butedronate Tetrasodium

In Vitro Assessments of Plasma Protein Binding and Distribution of Butedronate Tetrasodium (B8768297)

In vitro studies are crucial for determining how a drug interacts with plasma proteins, as only the unbound fraction is typically available to exert pharmacological effects and undergo clearance. For Butedronate tetrasodium, particularly when complexed with technetium-99m for diagnostic purposes, plasma protein binding has been evaluated.

Research findings indicate that technetium (99mTc)-butedronate exhibits the lowest plasma protein binding compared to other bisphosphonates. Immediately after injection, a relatively high level of activity is observed in the plasma, which is then followed by rapid clearance from the blood. The fraction of a drug that is not bound to plasma proteins is free to distribute into tissues and interact with targets. Equilibrium dialysis is a common in vitro method used to determine the unbound drug concentration.

Table 1: In Vitro Plasma Protein Binding Characteristics of Technetium (99mTc)-Butedronate

Parameter Finding Source
Comparative Plasma Protein Binding Lowest among compared bisphosphonates
Initial Plasma State High level of activity observed initially

| Plasma Clearance Profile | Rapid clearance from blood follows the initial phase | |

Ex Vivo Organ Biodistribution Studies in Preclinical Animal Models

Biodistribution studies are essential to identify target organs and understand the persistence of a compound in various tissues. Following administration in preclinical models, this compound demonstrates a distribution pattern characteristic of bisphosphonates.

In the initial minutes after injection, the compound is primarily distributed to the abdomen and kidneys. Subsequently, as it clears from these areas, there is a significant accumulation of activity in the skeletal system. A high level of technetium (99mTc)-butedronate is deposited in the skeleton, reaching a maximum one hour after injection, a level that remains constant for several hours. For healthy subjects, the whole-body retention of technetium (99mTc)-butedronate was measured at 40 ± 4 %. This preferential uptake by bone is a hallmark of the bisphosphonate drug class.

Characterization of Elimination and Metabolic Pathways in Preclinical Systems

Understanding the elimination pathways is key to predicting a drug's half-life and potential for accumulation. Preclinical data show that this compound is eliminated without undergoing metabolic changes.

The unchanged technetium (99mTc)-butedronate complex is eliminated by the kidneys. Approximately 30% of the administered activity is excreted in the urine within one hour of injection. Elimination via the liver and bowel is reported to be negligible. The blood clearance profile can be described by a two-phase curve with half-lives of 15 minutes and 100 minutes, respectively. This indicates that bisphosphonates are not metabolized and are excreted unchanged by the kidney.

Table 2: Elimination Pharmacokinetics of Technetium (99mTc)-Butedronate

Parameter Value/Description Source
Primary Elimination Organ Kidneys
Metabolism Eliminated as an unchanged complex
Urinary Excretion (at 1 hour) ~30% of administered activity
Hepato-biliary Elimination Negligible

| Blood Clearance Half-Life (T½) | Phase 1: 15 minutes, Phase 2: 100 minutes | |

Renal Clearance Mechanisms of this compound and Related Bisphosphonates

The kidneys are the primary route of elimination for bisphosphonates. Renal clearance is a net result of three processes: glomerular filtration, tubular secretion, and tubular reabsorption.

Bisphosphonates are cleared from the body through both glomerular filtration and proximal tubular secretion. Only the unbound fraction of a drug in plasma is subject to glomerular filtration. Tubular secretion is an active process that utilizes transporter proteins to remove drugs from circulation, including those bound to proteins. Because bisphosphonates are eliminated by the kidneys, their use must be carefully considered in individuals with impaired renal function, as this can lead to drug accumulation.

Influence of Formulation on Preclinical Pharmacokinetic Profiles

While specific preclinical studies on how different formulations affect the pharmacokinetics of this compound are not detailed in the available literature, the formulation can significantly influence a drug's ADME profile. For instance, studies with other compounds have shown that formulation components can alter drug exposure. The choice of excipients, delivery vehicle, and route of administration can impact solubility, stability, and absorption, thereby changing the pharmacokinetic profile.

Computational Modeling and Simulation of Preclinical Pharmacokinetics of this compound

Computational modeling and simulation are increasingly used in preclinical development to predict the pharmacokinetic behavior of drugs. Physiologically based pharmacokinetic (PBPK) models integrate data on a compound's physicochemical properties with physiological data to simulate its distribution and disposition in the body.

For bisphosphonates, quantitative structure-pharmacokinetic relationship (QSPKR) models can be developed to predict renal clearance based on molecular descriptors. Such models can help predict the renal clearance of compounds that are substrates of human renal transporters. While specific computational models for this compound are not described in the sourced literature, these approaches represent valuable tools for predicting its pharmacokinetic profile and aiding in drug development.

Molecular Mechanisms of Action and Target Identification Studies of Butedronate Tetrasodium

Elucidation of Butedronate Tetrasodium (B8768297) Bone Affinity and Mineralization Interaction Mechanisms

The defining characteristic of all bisphosphonates, including butedronate tetrasodium, is their strong affinity for bone mineral. nih.govmedscape.com This property is conferred by their P-C-P (phosphonate-carbon-phosphonate) backbone, which is a chemically stable analog of the naturally occurring inorganic pyrophosphate (PPi). nih.gov The two phosphonate (B1237965) groups are essential for binding to calcium ions within the hydroxyapatite (B223615) crystals that form the inorganic matrix of bone. nih.govclinpgx.org

The mechanism of this binding is known as chemisorption, where the bisphosphonate molecule chemically adsorbs to the surface of the hydroxyapatite crystals. radiopaedia.org This process allows butedronate to accumulate at high concentrations in the skeleton, particularly at sites of active bone remodeling where the mineral is most exposed. medscape.comnucmed-guide.app When labeled with the radionuclide Technetium-99m ([99mTc]Tc-DPD), butedronate's high bone affinity is utilized for diagnostic bone scintigraphy, a technique that visualizes areas of altered osteogenesis (bone formation). nucmed-guide.appproduktresume.dk Studies on radiolabeled bisphosphonates show that approximately 60% of an intravenously administered dose becomes fixed to the skeleton within hours, with maximum accumulation reached one hour after injection. nucmed-guide.app The degree of uptake is proportional to local blood flow and osteoblastic activity. radiopaedia.orgnucmed-guide.app

Investigations into Enzyme Inhibition Potentials of this compound and Analogues

The molecular mechanism of action for bisphosphonates is divided into two distinct pathways, determined by the chemical structure of the R2 side chain. Based on its chemical structure, which lacks a nitrogen atom, this compound is classified as a non-nitrogen-containing bisphosphonate. chemspider.comdrugbank.comwikipedia.org This dictates a mechanism of action fundamentally different from nitrogen-containing bisphosphonates (N-BPs).

The primary molecular target of the more potent, nitrogen-containing bisphosphonates (such as alendronate, risedronate, and zoledronic acid) is the enzyme Farnesyl Pyrophosphate Synthase (FPPS). nih.govnih.govfrontiersin.org FPPS is a key enzyme in the mevalonate (B85504) pathway, which is responsible for producing isoprenoid lipids necessary for protein prenylation. nih.govfrontiersin.org Inhibition of FPPS by N-BPs disrupts the prenylation of small GTPase signaling proteins (e.g., Ras, Rho, Rac), which are essential for the cytoskeletal organization, function, and survival of osteoclasts. nih.govnih.gov

However, this pathway is not the mechanism of action for this compound. As a non-nitrogen-containing bisphosphonate, it does not significantly inhibit FPPS. medscape.comclinpgx.orgnih.gov

The mechanism of action for butedronate and other non-nitrogen-containing bisphosphonates involves their intracellular metabolism into cytotoxic analogs of adenosine (B11128) triphosphate (ATP). clinpgx.orgwikipedia.orgnih.gov After being internalized by the osteoclast, these simple bisphosphonates are incorporated by aminoacyl-tRNA synthetase enzymes into non-hydrolyzable ATP analogs. nih.gov

These cytotoxic molecules compete with ATP in cellular energy metabolism and interfere with mitochondrial function, specifically by inhibiting the mitochondrial ADP/ATP translocase. nih.gov The accumulation of these toxic by-products within the osteoclast induces apoptosis (programmed cell death), leading to a reduction in the number of active osteoclasts and thereby decreasing bone resorption. medscape.comclinpgx.orgnih.gov

Table 1: Comparison of Bisphosphonate Classes

FeatureThis compound (Non-Nitrogen-Containing)Nitrogen-Containing Bisphosphonates (e.g., Alendronate, Risedronate)
R2 Side Chain Lacks a nitrogen atomContains a nitrogen atom
Primary Molecular Target Aminoacyl-tRNA synthetasesFarnesyl Pyrophosphate Synthase (FPPS)
Mechanism of Action Metabolized into cytotoxic ATP analogsInhibition of the mevalonate pathway
Effect on Osteoclast Induces apoptosis via mitochondrial toxicityDisrupts protein prenylation, leading to functional impairment and apoptosis
Relative Potency Less potent10 to 10,000 times more potent

This table provides an interactive summary of the key mechanistic differences between the two main classes of bisphosphonates.

Cellular Uptake and Intracellular Localization Studies in Relevant In Vitro Models

Bisphosphonates are delivered specifically to osteoclasts as a consequence of their high bone affinity. During bone resorption, osteoclasts create an acidic microenvironment in the resorption lacuna to dissolve bone mineral. nih.gov This process releases the bone-bound butedronate from the hydroxyapatite matrix, resulting in a high local concentration of the drug. nih.gov

The released bisphosphonate is then internalized by the osteoclasts, a process thought to occur via endocytosis. clinpgx.org Studies using fluorescently-labeled bisphosphonate analogues confirm efficient internalization by resorbing osteoclasts into intracellular vesicles. nih.govscienceopen.com While non-resorbing cells like macrophages and osteoblasts can also take up bisphosphonates from solution, their uptake from a mineral surface is comparatively minimal because they cannot dissolve the bone matrix to release the drug. nih.gov This targeted release and uptake mechanism ensures that the cytotoxic effects of butedronate are largely confined to the bone-resorbing osteoclasts. nih.gov

Influence on Osteoblast and Osteoclast Cellular Processes and Signaling

The primary and direct pharmacological effect of this compound is on osteoclasts. By generating cytotoxic ATP analogs that induce apoptosis, butedronate directly reduces the population of functional osteoclasts on the bone surface, thereby potently inhibiting bone resorption. wikipedia.orgnih.gov

The effects of bisphosphonates on osteoblasts are generally considered to be indirect. Bone remodeling is a coupled process where resorption by osteoclasts is followed by formation by osteoblasts. By reducing osteoclast activity, bisphosphonates indirectly decrease the signals that normally recruit and activate osteoblasts. Some studies on nitrogen-containing bisphosphonates like alendronate suggest they may indirectly suppress osteoblast differentiation through osteoclast-mediated signaling pathways, such as the ephrinB1-EphB interaction. nih.govresearchgate.net However, the predominant mechanism of butedronate remains the targeted reduction of osteoclast viability and function.

Comparative Mechanistic Studies with Other Bisphosphonates and Diagnostic Agents

Butedronate's mechanism stands in clear contrast to that of nitrogen-containing bisphosphonates (N-BPs). While butedronate acts as a metabolic poison by forming toxic ATP analogs, N-BPs act as specific enzyme inhibitors targeting FPPS. nih.govnih.gov This difference in molecular targets accounts for the significantly higher antiresorptive potency observed with N-BPs. nih.govnih.gov

As a diagnostic agent ([99mTc]Tc-DPD), butedronate is often compared to other technetium-labeled bisphosphonates like [99mTc]Tc-HMDP (Hydroxymethylene diphosphonate) and [99mTc]Tc-MDP (Methylene diphosphonate). nucmed-guide.app While all are effective bone-seeking agents for scintigraphy, subtle differences in their biokinetics exist. produktresume.dk For diagnostic purposes in detecting cardiac ATTR amyloidosis, studies have found [99mTc]Tc-DPD and [99mTc]Tc-HMDP to be largely equivalent, although some in-vitro work suggests a higher affinity of DPD for amyloid fibrils. medrxiv.org The fundamental principle for all these diagnostic agents remains the same: leveraging the high affinity of the bisphosphonate moiety for mineral (or mineral-like) deposits to deliver a radionuclide for imaging. radiopaedia.org

Structure Activity Relationship Sar and Computational Chemistry of Butedronate Tetrasodium

Quantitative Structure-Activity Relationship (QSAR) Modeling for Butedronate Tetrasodium (B8768297) Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the activity of new chemical entities and optimizing lead compounds in drug discovery.

For bisphosphonates, QSAR studies have been crucial in elucidating the structural features that determine their inhibitory activity against targets like farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. Research has demonstrated that the antiresorptive effects of nitrogen-containing bisphosphonates (N-BPs) are primarily due to their potency as FPPS inhibitors.

QSAR models for bisphosphonates often correlate physicochemical properties and molecular descriptors with biological activity, such as bone resorption inhibition. For instance, a study on various bisphosphonate datasets developed robust QSAR models using descriptors from the Molecular Operating Environment (MOE), achieving high correlation coefficients (R²) of up to 0.86 for predicting inhibitory activity against geranylgeranyl pyrophosphate synthase (GGPPSase). These models highlight that factors like molecular topology and polarity are significant parameters influencing the inhibitory capabilities of phosphonate (B1237965) derivatives.

While a specific QSAR model for butedronate is not available, its structure—featuring a geminal bisphosphonate group and a nitrogen-containing side chain—aligns with the general pharmacophore established for active N-BPs. The principles from existing bisphosphonate QSAR models would suggest that the specific conformation and electronic properties of butedronate's side chain are critical determinants of its biological interactions.

Table 1: Examples of QSAR Model Performance for Bisphosphonate Analogues

Dataset Target/Activity Number of Compounds R² (Correlation Coefficient) q² (Cross-validated R²)
GGPPSase Inhibitors Enzyme Inhibition 28 0.86 0.82
T. brucei rhodesiense Inhibitors Antiparasitic Activity 28 0.85 0.80
Aryl-X Bisphosphonates Bone Resorption 29 (Training Set) 0.90 Not Reported
Heterocyclic Bisphosphonates Bone Resorption 26 (Training Set) 0.87 Not Reported

This table summarizes the statistical performance of various QSAR models developed for different sets of bisphosphonates, indicating a strong correlation between structural descriptors and biological activity. Data sourced from multiple studies.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of Butedronate Analogues

Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict and analyze the interaction between a ligand (like a bisphosphonate) and its biological target at an atomic level. Docking predicts the preferred orientation and binding affinity of a ligand to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.

The primary molecular target for N-BPs, including by extension butedronate, is farnesyl pyrophosphate synthase (FPPS). Docking studies have been extensively used to understand how these drugs bind to the enzyme's active site. The bisphosphonate moiety is known to coordinate with three magnesium ions (Mg²⁺) in the dimethylallyl pyrophosphate (DMAPP)/geranyl pyrophosphate (GPP) binding site of FPPS. The nitrogen-containing side chain typically extends into a pocket created upon ligand binding, forming crucial hydrogen bonds and van der Waals interactions with key amino acid residues, such as Threonine 201 and Tyrosine 204.

MD simulations complement docking studies by revealing the stability of these interactions. For example, simulations can confirm that the hydrogen bonds formed between the ligand and the protein are maintained over time, ensuring a stable inhibitory complex. While specific docking studies for butedronate are not readily found, its structure suggests it would bind to FPPS in a manner analogous to other N-BPs like zoledronate and risedronate. The orientation and interactions of its specific side chain within the FPPS active site would determine its unique binding affinity and inhibitory potency.

Rational Design of Butedronate Tetrasodium Analogues with Modulated Biological Activities via SAR Principles

Rational drug design uses the understanding of a drug's biological target and its structure-activity relationships (SAR) to create new, more effective compounds. For bisphosphonates, SAR principles derived from decades of research guide the design of new analogues.

Key SAR principles for N-BPs targeting FPPS include:

The P-C-P Backbone: The geminal bisphosphonate group is essential for binding to bone mineral (hydroxyapatite) and for chelating the magnesium ions in the FPPS active site.

The R¹ Hydroxyl Group: A hydroxyl group at the R¹ position (the "hook") enhances both bone affinity and FPPS binding.

The R² Side Chain: The structure of the nitrogen-containing R² side chain is the primary determinant of antiresorptive potency. A basic nitrogen atom, particularly within a heterocyclic ring (like in risedronate or zoledronate), often leads to high potency. The optimal length and conformation of this side chain are critical for fitting into the enzyme's active site pocket.

Applying these principles, analogues of butedronate could be rationally designed. For example, modifying the length of the alkyl chain or altering the position of the nitrogen atom could modulate its interaction with FPPS. Incorporating the nitrogen into a heterocyclic structure could potentially increase potency, based on SAR data from other potent N-BPs. Such modifications aim to optimize the fit and interactions within the target's binding pocket, thereby enhancing biological activity.

Computational Prediction of this compound Interactions with Biological Macromolecules

Computational methods can predict interactions between small molecules like butedronate and a wide range of biological macromolecules, not just their primary targets. These predictions are crucial for understanding a drug's broader biological profile, including potential off-target effects or new therapeutic applications.

Methods for predicting these interactions are diverse and can be sequence-based, structure-based, or use machine learning algorithms trained on large datasets of known protein-ligand interactions. For a molecule like butedronate, computational approaches could screen its structure against databases of protein binding sites to identify potential new interacting partners. For instance, the strong negative charge of the bisphosphonate group might predispose it to interact with proteins that have positively charged binding pockets, particularly those that bind other phosphate-containing molecules. Recent in silico studies have explored the potential for bisphosphonates to interact with novel targets, such as viral enzymes like SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).

Table 2: General Computational Approaches for Predicting Ligand-Macromolecule Interactions

Method Principle Application Example
Molecular Docking Fits a ligand into the binding site of a protein structure to predict binding conformation and affinity. Predicting the binding of a bisphosphonate to the active site of FPPS.
Pharmacophore Modeling Identifies the 3D arrangement of essential features a molecule must have to bind to a specific target. Screening compound libraries for molecules that match the bisphosphonate pharmacophore for FPPS inhibition.
Sequence-Based Prediction Uses protein sequence data to infer potential binding sites or interaction partners based on homology or recognized motifs. Identifying proteins with domains similar to known phosphate-binding proteins that might interact with butedronate.
Machine Learning / AI Trains algorithms on known interaction data to predict new interactions for molecules with similar features. Using a deep learning model to predict potential new protein targets for the bisphosphonate class.

This table outlines common computational techniques used to predict how small molecules interact with biological macromolecules, with examples relevant to bisphosphonate research.

In Silico Screening Methodologies for Novel Molecular Targets of this compound

In silico screening, also known as virtual screening, uses computational methods to search large libraries of compounds for those likely to bind to a specific biological target. Conversely, it can also be used to screen a single compound, like butedronate, against a vast number of potential biological targets to identify new therapeutic opportunities—a process called target identification or drug repositioning.

The process typically involves several stages:

Target Fishing: A compound's structure is used as a "bait" to "fish" for potential targets from large databases of protein structures. This can be done using reverse docking, where the ligand is docked against numerous potential receptor sites.

Pharmacophore-Based Screening: A 3D pharmacophore model is built from butedronate's structure. This model is then used to search for proteins with binding sites that complement these features.

Ligand-Based Similarity Searching: This method identifies known targets of molecules that are structurally similar to butedronate, suggesting that butedronate may interact with them as well.

Hit Validation and Refinement: The potential targets identified through these high-throughput computational methods are then prioritized based on scoring functions and subjected to more rigorous computational analysis, such as MD simulations, before being recommended for experimental validation.

Through these in silico screening methodologies, researchers could hypothesize novel mechanisms of action or new therapeutic indications for butedronate and its analogues beyond their established role in bone metabolism.

Advanced Analytical Methodologies for Butedronate Tetrasodium in Biological Matrices Preclinical Focus

Chromatographic Techniques for Quantitative Analysis of Butedronate Tetrasodium (B8768297) (LC-MS/MS, GC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of pharmaceuticals in biological fluids due to its high sensitivity and selectivity. nih.gov While specific LC-MS/MS methods for butedronate tetrasodium are not extensively detailed in publicly available literature, the general principles for bisphosphonate analysis are applicable. These methods typically involve reversed-phase or ion-pair chromatography to separate the analyte from endogenous matrix components, followed by detection using a tandem mass spectrometer. The mass spectrometer is usually operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. waters.com

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of bisphosphonates, although it often requires derivatization to increase the volatility of these polar compounds. mdpi.com Derivatization agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert the phosphonic acid groups into their more volatile silyl (B83357) esters. mdpi.com

Table 1: Comparison of Chromatographic Techniques for Bisphosphonate Analysis

FeatureLC-MS/MSGC-MS
Sample State LiquidGas (requires derivatization for non-volatile compounds)
Sensitivity High (typically ng/mL to pg/mL)High (typically ng/mL to pg/mL)
Selectivity Very HighHigh
Throughput HighModerate
Derivatization Often not requiredGenerally required for bisphosphonates
Instrumentation Cost HighModerate to High

Sample Preparation and Extraction Protocols for this compound from Complex Biological Systems

Effective sample preparation is a critical step in the bioanalytical workflow to remove interfering substances and concentrate the analyte of interest. researchgate.net The choice of extraction technique depends on the nature of the biological matrix and the physicochemical properties of this compound.

Liquid-liquid extraction (LLE) is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For polar compounds like this compound, ion-pairing agents may be added to the aqueous phase to form a more lipophilic complex that can be extracted into the organic phase.

Solid-phase extraction (SPE) is a more selective and efficient technique for sample clean-up and concentration. sigmaaldrich.com It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering components to pass through. sigmaaldrich.commdpi.com For bisphosphonates, ion-exchange or mixed-mode SPE sorbents are often employed to achieve high recovery and purity. starbons.com The optimization of SPE involves selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions, wash solutions, and elution solvents. nih.gov

Microextraction techniques are miniaturized versions of conventional extraction methods that offer several advantages, including reduced solvent consumption, lower sample volume requirements, and improved enrichment factors. nih.govmdpi.comfrontiersin.org These techniques are particularly well-suited for preclinical studies where sample volumes may be limited.

Dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME) are two popular microextraction techniques. mdpi.com In DLLME, a small volume of an extraction solvent is dispersed into the aqueous sample, forming a cloudy solution. After centrifugation, the sedimented phase containing the extracted analyte is collected for analysis. SPME utilizes a coated fiber to extract analytes from the sample matrix, which can then be desorbed directly into the analytical instrument. nih.gov

Development of Immunoassay-Based Methods for Specific Detection in Research Settings

Immunoassay-based methods, such as enzyme-linked immunosorbent assay (ELISA), offer high specificity and sensitivity for the detection of target analytes. While ELISA methods have been developed for some bisphosphonates, specific immunoassays for this compound are not widely reported in the scientific literature. The development of such an assay would require the production of specific antibodies that can recognize and bind to this compound with high affinity.

Radiometric Assays for Labeled this compound Tracking in Preclinical Studies

Radiometric assays involve the use of a radiolabeled version of the compound to trace its distribution and fate in biological systems. This compound is a component of a kit used for the preparation of technetium (99mTc)-butedronate, a radiopharmaceutical agent employed in bone scintigraphy. produktresume.dk In preclinical studies, 99mTc-labeled butedronate can be administered to animals, and its biodistribution can be monitored using imaging techniques such as single-photon emission computed tomography (SPECT). This allows for the visualization and quantification of the compound's accumulation in bone and other tissues, providing valuable information on its pharmacokinetic profile. produktresume.dk

Methodological Approaches to Address Matrix Effects and Ensure Analytical Robustness in Preclinical Samples

Matrix effects are a common challenge in bioanalysis, particularly with LC-MS/MS, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govresearchgate.netbataviabiosciences.comnih.gov Several strategies can be employed to mitigate matrix effects. bataviabiosciences.com

One common approach is the use of a stable isotope-labeled internal standard (SIL-IS), which has physicochemical properties nearly identical to the analyte and co-elutes chromatographically. The SIL-IS experiences similar matrix effects as the analyte, allowing for accurate correction of any signal suppression or enhancement.

Thorough optimization of the sample preparation procedure is also crucial to remove interfering substances. researchgate.net Additionally, chromatographic conditions can be adjusted to separate the analyte from the majority of matrix components. waters.com The use of matrix-matched calibrators and quality control samples is essential to assess and compensate for matrix effects during method validation and routine sample analysis. bataviabiosciences.com

Cellular and Subcellular Research on Butedronate Tetrasodium Actions

Subcellular Distribution and Organelle-Specific Accumulation of Bisphosphonates

Bisphosphonates exhibit a remarkable affinity for bone mineral, which is a key aspect of their pharmacological profile. nih.gov When administered, they are rapidly cleared from the circulation and accumulate at sites of active bone remodeling. nih.gov Osteoclasts, during the process of bone resorption, internalize the bisphosphonate-laden bone matrix through endocytosis. nih.gov This leads to a high intracellular concentration of the drug specifically within these cells. nih.gov

Once inside the osteoclast, the subcellular distribution of bisphosphonates is a critical factor in their mechanism of action. Non-nitrogen-containing bisphosphonates are metabolized into ATP analogs that are believed to accumulate in the cytosol and interfere with mitochondrial function by inhibiting the adenine (B156593) nucleotide translocase, a component of the mitochondrial permeability transition pore. aacrjournals.org

For nitrogen-containing bisphosphonates, their primary target, FPP synthase, is a cytosolic enzyme. Therefore, a sufficient concentration of the drug must reach the cytosol to exert its inhibitory effect. While endocytosis delivers large amounts of bisphosphonates into intracellular vesicles, the translocation into the cytosol is thought to be less efficient. aacrjournals.org However, the high potency of N-BPs against FPP synthase compensates for this relatively poor cytosolic uptake. aacrjournals.org

Recent studies have also highlighted the impact of bisphosphonates on mitochondria beyond the effects of the non-nitrogen-containing class. mdpi.comnih.govpreprints.org N-BPs can impair mitochondrial function by disrupting the electron transport chain and increasing oxidative stress, which can lead to mitochondria-dependent apoptosis. mdpi.comnih.govpreprints.org There is also evidence suggesting that bisphosphonates can affect lysosomal function, a key organelle in the endocytic pathway and cellular degradation processes. nih.govnih.govresearchgate.net

Organelle/Compartment Role in Bisphosphonate Action Specific Effects
Extracellular Bone Matrix Primary site of accumulationHigh affinity for hydroxyapatite (B223615)
Endocytic Vesicles Internalization into osteoclastsHigh concentration of bisphosphonates within vesicles
Cytosol Location of FPP synthase (target of N-BPs)Inhibition of the mevalonate (B85504) pathway
Mitochondria Site of action for non-N-BPs; also affected by N-BPsInhibition of adenine nucleotide translocase, disruption of electron transport chain, oxidative stress, induction of apoptosis
Lysosomes Involved in the endocytic pathwayPotential modulation of lysosomal function

Research on Autophagy and Apoptosis Pathway Induction in Relevant Cell Models

The induction of apoptosis is a well-established consequence of bisphosphonate action in osteoclasts. For non-nitrogen-containing bisphosphonates, apoptosis is triggered by the accumulation of cytotoxic ATP analogs that disrupt mitochondrial function. In the case of nitrogen-containing bisphosphonates, the inhibition of the mevalonate pathway and the subsequent disruption of small GTPase signaling lead to the induction of apoptosis. This is characterized by morphological changes such as cell shrinkage and detachment.

More recently, the role of autophagy in the cellular response to bisphosphonates has been investigated. Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can serve as a survival mechanism under stress, but can also contribute to cell death. Studies have shown that bisphosphonates can induce autophagy in various cancer cell lines, such as prostate and breast cancer cells. nih.gov This induction of autophagy is linked to the depletion of GGPP. The interplay between autophagy and apoptosis in response to bisphosphonates is complex; in some contexts, the induction of autophagy may be a protective mechanism, while in others it may contribute to cell death. For example, inhibiting autophagy has been shown to enhance the apoptotic effects of certain bisphosphonates.

Cellular Process Induction by Bisphosphonates Underlying Mechanism
Apoptosis YesNon-N-BPs: Accumulation of cytotoxic ATP analogs, mitochondrial dysfunction. N-BPs: Inhibition of mevalonate pathway, disruption of small GTPase signaling.
Autophagy YesDepletion of geranylgeranyl diphosphate (B83284) (GGPP).

Development and Application of In Vitro Cell Culture Models for Butedronate Tetrasodium (B8768297) Studies

A variety of in vitro cell culture models have been instrumental in elucidating the mechanisms of action of bisphosphonates. These models range from simple two-dimensional (2D) cultures to more complex three-dimensional (3D) systems that better mimic the in vivo environment.

Primary cultures of osteoclasts derived from bone marrow mononuclear cells are a fundamental tool for studying the direct effects of bisphosphonates on their primary target cells. These cultures allow for the assessment of osteoclast formation, function (e.g., bone resorption pit assays), and survival in response to drug treatment.

Cancer cell lines, such as those from breast, prostate, and multiple myeloma, are also widely used to investigate the direct anti-tumor effects of bisphosphonates. These studies have been crucial in demonstrating that bisphosphonates can inhibit cancer cell proliferation, adhesion, and invasion, in addition to inducing apoptosis and autophagy.

More advanced 3D cell culture models, such as spheroids and organoids, are increasingly being used. These models can better replicate the tumor microenvironment, including cell-cell and cell-matrix interactions, and are valuable for studying drug penetration and efficacy in a more physiologically relevant context. For instance, co-culture models of cancer cells with osteoblasts or fibroblasts can provide insights into the complex interplay between different cell types in the bone microenvironment.

In Vitro Model Application in Bisphosphonate Research Key Insights Gained
Primary Osteoclast Cultures Studying direct effects on osteoclastsInhibition of osteoclast formation, function, and survival
2D Cancer Cell Lines Investigating anti-tumor propertiesInhibition of proliferation, adhesion, and invasion; induction of apoptosis and autophagy
3D Spheroid/Organoid Models Simulating the tumor microenvironmentUnderstanding drug penetration and efficacy in a more complex setting
Co-culture Systems Modeling cellular interactions in boneElucidating the interplay between cancer cells and bone cells

Future Directions and Emerging Research Avenues for Butedronate Tetrasodium

Integration with Novel Imaging Modalities in Preclinical Research

The synergy between imaging agents and advanced imaging technologies is a cornerstone of modern medical research. The integration of butedronate tetrasodium (B8768297) with novel imaging modalities in preclinical settings is a promising area of investigation. Researchers are exploring its use in conjunction with high-resolution imaging techniques to provide more detailed and quantitative assessments of bone metabolism and pathology.

One area of focus is the use of butedronate tetrasodium in combination with micro-computed tomography (micro-CT) and positron emission tomography (PET). These combinations could offer unprecedented insights into the microarchitecture of bone and the real-time metabolic activity within skeletal tissues. Such studies are crucial for understanding the pathophysiology of bone diseases and for monitoring the efficacy of therapeutic interventions at a microscopic level.

Exploration of Extended Diagnostic Applications and Contrast Enhancement Mechanisms

Beyond its established roles, researchers are actively exploring extended diagnostic applications for this compound. A key area of interest lies in its potential as a contrast agent or a component of a contrast agent system for various imaging techniques. The inherent affinity of bisphosphonates for bone mineral makes this compound a candidate for targeted delivery of contrast-enhancing moieties to the skeletal system.

Understanding the precise mechanisms of contrast enhancement is paramount. Research is underway to elucidate how this compound interacts with different imaging probes and how these interactions can be modulated to optimize signal intensity and diagnostic accuracy. This includes studying its effects on the relaxation times of water protons in magnetic resonance imaging (MRI) and its potential to serve as a carrier for radionuclides in nuclear medicine applications.

Rational Design and Development of Next-Generation Bisphosphonate Analogues with Enhanced Specificity

The principles of rational drug design are being applied to develop next-generation bisphosphonate analogues derived from the butedronate structure. The goal is to create new compounds with enhanced specificity for particular bone pathologies or even specific cell types within the bone marrow microenvironment. This involves modifying the chemical structure of butedronate to alter its pharmacokinetic and pharmacodynamic properties.

By employing computational modeling and combinatorial chemistry, scientists can systematically synthesize and screen novel analogues. The objective is to identify candidates with improved binding affinity to hydroxyapatite (B223615), greater stability, and a more favorable biodistribution profile. These next-generation compounds could lead to more sensitive diagnostic tools and more targeted therapeutic agents with reduced off-target effects.

Application of Artificial Intelligence and Machine Learning in this compound Research and Development

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmaceutical research and development, and this compound is no exception. These powerful computational tools can be applied across the entire research pipeline, from target identification to clinical trial optimization.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Butedronate tetrasodium that influence its reactivity in biochemical assays?

  • Methodological Answer : Characterize the compound using techniques such as X-ray crystallography for molecular structure, nuclear magnetic resonance (NMR) for functional group analysis, and thermogravimetric analysis (TGA) for thermal stability. Solubility and pH-dependent stability should be tested across physiological buffers (e.g., PBS, Tris-HCl) to determine optimal experimental conditions. Reference structural analogs like tetrasodium pyrophosphate ( ) for comparative insights into ionic behavior and chelation properties .

Q. How can researchers design a robust synthesis protocol for this compound to ensure high purity and yield?

  • Methodological Answer : Follow a stepwise synthesis involving sodium salt formation via neutralization of butedronic acid with NaOH under controlled pH (7.5–8.5). Monitor reaction progress with HPLC and validate purity using mass spectrometry (MS) and elemental analysis. Include recrystallization steps in ethanol-water mixtures to remove residual impurities, as demonstrated in NADPH tetrasodium synthesis () .

Q. What standardized assays are appropriate for evaluating this compound’s chelation efficacy in vitro?

  • Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal ion (e.g., Ca²⁺, Mg²⁺) binding capacity in simulated physiological fluids. Compare results to established chelators like Na4EDTA () to contextualize efficacy. Include kinetic studies to assess binding rates under varying temperatures and ionic strengths .

Q. How should researchers address discrepancies in reported stability data for this compound across studies?

  • Methodological Answer : Conduct stability studies under standardized conditions (e.g., ISO guidelines) to isolate variables such as humidity, light exposure, and buffer composition. Use statistical tools (ANOVA, regression analysis) to identify confounding factors. Cross-validate findings with independent labs, as suggested in ’s framework for resolving data contradictions .

Advanced Research Questions

Q. What experimental strategies can elucidate this compound’s interaction with non-target biomolecules (e.g., proteins, nucleic acids) in complex systems?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For cellular studies, use fluorescence tagging (e.g., FITC-labeled Butedronate) with confocal microscopy to visualize sublocalization. Validate specificity via knockdown/knockout models of suspected interaction partners, referencing NADPH tetrasodium’s enzyme interaction studies () .

Q. How can computational modeling enhance the prediction of this compound’s pharmacokinetic behavior in vivo?

  • Methodological Answer : Develop molecular dynamics (MD) simulations to model membrane permeability and blood-brain barrier penetration. Pair with pharmacokinetic software (e.g., GastroPlus) to predict absorption-distribution-metabolism-excretion (ADME) profiles. Validate against in vivo rodent studies, ensuring alignment with ethical guidelines for animal research () .

Q. What statistical approaches are critical for analyzing contradictory data on this compound’s cytotoxicity in different cell lines?

  • Methodological Answer : Apply meta-analysis techniques to aggregate datasets, adjusting for variables like cell passage number, culture media composition, and assay sensitivity (e.g., MTT vs. ATP luminescence). Use hierarchical clustering to identify outlier studies and Bayesian modeling to quantify uncertainty, as outlined in ’s guidance on interpreting observational data .

Q. How can researchers integrate omics technologies (e.g., proteomics, metabolomics) to uncover novel mechanisms of this compound in disease models?

  • Methodological Answer : Perform untargeted metabolomics (LC-MS/MS) and phosphoproteomics (TMT labeling) on treated vs. untreated cell lines. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map affected networks. Correlate findings with transcriptomic data (RNA-seq) to identify upstream regulators, referencing NADPH tetrasodium’s role in metabolic pathways () .

Methodological Best Practices

  • Data Presentation : Organize results using IMRaD structure ( ), with tables/figures labeled as "Figure 1: Dose-dependent chelation efficacy" or "Table 2: Stability under varying pH." Include raw data in appendices for reproducibility () .
  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Avoid unreviewed preprints for critical claims, aligning with ’s emphasis on source credibility .
  • Ethical Compliance : Document participant selection criteria (for human studies) and animal welfare protocols per ’s framework .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.